molecular formula C21H21NO4 B11412478 Ethyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate

Ethyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate

Cat. No.: B11412478
M. Wt: 351.4 g/mol
InChI Key: ULHDCEIGYYWVKY-UHFFFAOYSA-N
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Description

Ethyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate is a synthetic organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

The synthesis of Ethyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring Industrial production methods may utilize microwave-assisted synthesis to enhance reaction rates and yields .

Chemical Reactions Analysis

Ethyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of certain enzymes involved in tumor growth or bacterial replication, thereby exerting its anti-tumor and antibacterial effects .

Comparison with Similar Compounds

Ethyl 4-{[(5-ethyl-1-benzofuran-3-yl)acetyl]amino}benzoate can be compared with other benzofuran derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity .

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

ethyl 4-[[2-(5-ethyl-1-benzofuran-3-yl)acetyl]amino]benzoate

InChI

InChI=1S/C21H21NO4/c1-3-14-5-10-19-18(11-14)16(13-26-19)12-20(23)22-17-8-6-15(7-9-17)21(24)25-4-2/h5-11,13H,3-4,12H2,1-2H3,(H,22,23)

InChI Key

ULHDCEIGYYWVKY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC=C2CC(=O)NC3=CC=C(C=C3)C(=O)OCC

Origin of Product

United States

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